molecular formula C8H17N3O B7985403 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone

2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone

Cat. No.: B7985403
M. Wt: 171.24 g/mol
InChI Key: DVIPGCDBWFPIGN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group and a pyrrolidine ring, which contribute to its reactivity and functionality in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and amino alcohols.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and pyrrolidine groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help in understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-butanol
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone stands out due to its unique structural features, such as the presence of a pyrrolidine ring and a dimethylamino group

Properties

IUPAC Name

2-amino-1-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPGCDBWFPIGN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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